molecular formula C14H17NO2S B6968205 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol

Cat. No.: B6968205
M. Wt: 263.36 g/mol
InChI Key: PKNXOTMMDBMYDJ-UHFFFAOYSA-N
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Description

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol is a complex organic compound that features a thiophene ring, an aniline derivative, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol typically involves multiple steps. One common method starts with the preparation of 2-methoxy-N-(thiophen-3-ylmethyl)aniline. This intermediate can be synthesized through a nucleophilic substitution reaction where thiophen-3-ylmethyl chloride reacts with 2-methoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then subjected to a reaction with ethylene oxide under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]acetaldehyde or 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]acetic acid.

Scientific Research Applications

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol involves its interaction with specific molecular targets. The thiophene ring and aniline derivative can interact with enzymes and receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(thiophen-2-ylmethyl)aniline: Similar structure but with a different position of the thiophene ring.

    2-methoxy-N-(thiophen-3-ylmethyl)aniline: Lacks the ethanol group, which affects its solubility and reactivity.

Uniqueness

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol is unique due to the presence of both the ethanol group and the thiophene ring. This combination enhances its solubility and allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-17-14-5-3-2-4-13(14)15(7-8-16)10-12-6-9-18-11-12/h2-6,9,11,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXOTMMDBMYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CCO)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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